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(S)-Azepan-4-ol

Cat. No.: B8189468
M. Wt: 115.17 g/mol
InChI Key: JKYGZQCMFANMFM-LURJTMIESA-N
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Description

Significance of Chiral Seven-Membered Nitrogen Heterocycles in Organic Chemistry

Chiral seven-membered nitrogen heterocycles, such as those containing an azepane ring, are crucial structural motifs in organic chemistry. chemistryviews.org Their significance is derived from their presence in numerous biologically active natural products and pharmaceutical compounds. ijnrd.org The conformational flexibility of the seven-membered ring allows for a diverse three-dimensional arrangement of atoms, which is vital for specific interactions with biological targets. researchgate.net The synthesis of these complex, chiral structures is a considerable challenge, which drives innovation in asymmetric synthesis methodologies. sioc-journal.cn The development of efficient strategies for the selective preparation of azepane derivatives with distinct substitution patterns is an area of significant interest for synthetic chemists. researchgate.net

Overview of Azepane Scaffolds in Synthetic and Medicinal Chemistry Research

The azepane scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme. nih.gov These scaffolds are integral to the development of a wide range of therapeutic agents, including those targeting the central nervous system. chemimpex.comunibe.chscilit.com The unique seven-membered ring structure is a key building block in the creation of complex organic molecules for both academic and industrial research. chemimpex.comchemimpex.com Annulated azepane rings, which are fused to other ring systems, are important structural motifs in active pharmaceutical ingredients. chemistryviews.org The ongoing exploration of azepane scaffolds highlights their potential for innovation in drug discovery and materials science. chemimpex.com

Scope and Research Focus on (S)-Azepan-4-ol within Contemporary Chemical Science

Within the family of chiral azepanes, this compound has been identified as a valuable and versatile building block in chemical synthesis. This specific enantiomer is noted for its utility as a synthetic intermediate in pharmaceutical chemistry. The compound features a hydroxyl group that enhances its reactivity, making it an ideal starting point for the synthesis of more complex, bioactive molecules. chemimpex.comchemimpex.com Research applications for this compound and its parent compound, Azepan-4-ol (B112581), include its use as a key intermediate in the development of pharmaceuticals, particularly for neurological disorders. chemimpex.com The defined stereochemistry of this compound is crucial for controlling the three-dimensional structure of the final products, a critical factor in modern drug development.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₃NO scbt.com
Molecular Weight 115.17 g/mol scbt.com
CAS Number 127275-57-8N/A
Appearance Solid sigmaaldrich.com
Purity ≥98.0% sigmaaldrich.comhomesunshinepharma.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B8189468 (S)-Azepan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-azepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYGZQCMFANMFM-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for S Azepan 4 Ol and Its Chiral Derivatives

Stereoselective Synthesis Approaches to (S)-Azepan-4-ol

The controlled synthesis of specific stereoisomers of azepan-4-ol (B112581) is a considerable challenge due to the flexibility of the seven-membered ring. Various strategies have been developed to address this, primarily falling into two categories: asymmetric catalysis and chiral auxiliary-mediated synthesis.

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. diva-portal.org This strategy has been successfully applied to the synthesis of chiral azepane derivatives.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral Brønsted acids and other organocatalysts have been employed to construct chiral azepine and related heterocyclic frameworks with high enantioselectivity.

One notable example is the asymmetric synthesis of bridged tetrahydrobenzo[b]azepine derivatives through a chiral Brønsted acid-catalyzed aza-Piancatelli rearrangement/Michael addition sequence. This reaction proceeds under mild conditions to afford the bridged cyclic products in good yields with excellent enantio- and diastereoselectivities. nih.gov Another organocatalytic method involves the enantioselective construction of a chiral azepine skeleton bearing multiple stereogenic elements via a vinylidene ortho-quinone methide (VQM)-mediated intramolecular electrophilic aromatic substitution. This approach has demonstrated a broad substrate scope, yielding products with excellent diastereoselectivity (>20:1 dr) and enantioselectivity (up to 97% ee). nih.gov

Catalyst TypeReactionKey Features
Chiral Brønsted AcidAza-Piancatelli rearrangement/Michael additionMild conditions, good yields, excellent enantio- and diastereoselectivities. nih.gov
OrganocatalystVQM-mediated intramolecular electrophilic aromatic substitutionBroad substrate scope, >20:1 dr, up to 97% ee. nih.gov

Transition-metal catalysis is a cornerstone of modern organic synthesis, and its application in asymmetric synthesis is extensive. nih.govrsc.org Various metal complexes have been utilized to catalyze reactions that lead to chiral azepane skeletons.

Palladium-catalyzed asymmetric [4+3] cyclization of trimethylenemethane donors with benzofuran-derived azadienes represents a significant advancement in constructing chiral benzofuro[3,2-b]azepine frameworks. This method provides high yields (up to 98%) with exclusive regioselectivity and excellent stereoselectivity (up to >20:1 d.r., >99% ee). researchgate.net Gold(I) catalysis has also been successfully employed in the asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes to synthesize bicyclic azepine-fused cyclobutanes. pku.edu.cn This reaction is noteworthy for overcoming the challenge of chirality loss during the Wagner-Meerwein rearrangement. pku.edu.cn Furthermore, iridium and rhodium complexes have been developed for the asymmetric hydrogenation of various substrates, a fundamental transformation that can be applied to the synthesis of chiral building blocks for azepanes. diva-portal.org

Metal CatalystReaction TypeSubstratesKey Outcomes
PalladiumAsymmetric [4+3] cyclizationTrimethylenemethane donors and benzofuran-derived azadienesUp to 98% yield, >20:1 d.r., >99% ee. researchgate.net
Gold(I)Asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangementYne-methylenecyclopropanesSynthesis of bicyclic azepine-fused cyclobutanes. pku.edu.cn
Iridium/RhodiumAsymmetric hydrogenationVarious prochiral olefinsAccess to optically enriched precursors. diva-portal.org

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. williams.eduwikipedia.org This method is highly reliable and often provides predictable stereocontrol. williams.edu

The design of effective chiral auxiliaries is crucial for achieving high levels of stereoselectivity. Evans' oxazolidinones and Oppolzer's camphorsultam are well-known examples that have been widely used in asymmetric synthesis. numberanalytics.com For the synthesis of azepane derivatives, chiral auxiliaries can be incorporated into precursors to control the formation of stereocenters. For instance, a robust asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives was developed starting from a known hydroxy-ketone. acs.org A key step in this synthesis involves the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which establishes the C2 and C5 stereocenters in a stereoselective manner. acs.org Chiral N-acyloxazolidinones have also been used in the conjugate hydride reduction and asymmetric protonation of heterocyclic α,β-unsaturated systems, providing an efficient route to optically active heterocycles that can serve as precursors to chiral azepanes. nih.gov

Chiral AuxiliaryApplicationKey Transformation
Evans' OxazolidinonesAsymmetric aldol (B89426) reactionsCreation of diastereomeric transition states. numberanalytics.com
Oppolzer's CamphorsultamAsymmetric Diels-Alder reactionsHigh diastereoselectivity. numberanalytics.com
Custom AuxiliariesSynthesis of substituted azepane-2-carboxylatesOxidative cleavage of aza-bicyclo[3.2.2]nonene. acs.org
Chiral N-acyloxazolidinonesConjugate reduction and asymmetric protonationSynthesis of optically active heterocyclic precursors. nih.gov

Diastereoselective control is essential when multiple stereocenters are being formed. Chiral auxiliaries excel in this regard by creating a diastereomeric intermediate that favors the formation of one diastereomer over the other. numberanalytics.com In the synthesis of substituted azepanes, hydroboration of tetrahydroazepine precursors has been shown to proceed with substrate-dependent diastereoselectivity to yield regioisomeric azepanols. researchgate.net These can then be oxidized to the corresponding oxo-azepines. researchgate.net The stereochemical outcome of such reactions is often influenced by the steric and electronic properties of both the substrate and the chiral auxiliary.

A practical synthesis of Fmoc-L-γ-carboxyglutamic acid, a non-standard amino acid, utilized a novel chiral Cu(II) complex. The Michael addition of di-tert-butyl methylenemalonate to a glycine-derived Schiff base complex occurred in a diastereoselective fashion, allowing for the isolation of the desired (S,S)-complex diastereomer. acs.org Such strategies, which rely on the formation of diastereomeric intermediates, are powerful tools for controlling the absolute and relative stereochemistry of the final product.

Design and Application of Specific Chiral Auxiliaries for this compound Precursors

Enantioselective Routes to this compound from Achiral or Prochiral Precursors

The synthesis of specific enantiomers, such as this compound, from non-chiral starting materials is a significant challenge in organic chemistry. icjs.us Enantioselective organocatalysis has emerged as a powerful tool to construct chiral azepane frameworks. One innovative approach utilizes a temporary-bridge strategy, involving the annulation of α-ketoamides with 1,3-bis-electrophilic enals. rsc.org This domino reaction, catalyzed by a chiral secondary amine, creates a complex oxygen-bridged azepane structure from acyclic, achiral precursors. rsc.org

The key to the enantioselectivity lies in the initial, kinetically controlled Michael addition step, which proceeds through a defined transition state involving the catalyst and the reactants. rsc.org The resulting bicyclic product possesses multiple stereocenters, the configurations of which are unambiguously determined, for instance, by X-ray diffraction. rsc.org These intermediates can then be selectively transformed into a variety of optically active azepane derivatives, including azepanones and azepanols, through further chemical modifications. rsc.org This strategy demonstrates the ability to construct the challenging seven-membered ring with high levels of stereocontrol, starting from simple, non-chiral molecules.

Table 1: Organocatalyzed Enantioselective Azepane Synthesis

Starting Materials Catalyst Product Type Enantiomeric Excess (ee) Reference
α-Ketoamide and Enals Chiral Secondary Amine Oxygen-Bridged Azepane Up to 94% rsc.org

Ring Expansion Strategies for Azepane Ring Formation

Ring expansion reactions are a cornerstone of synthetic strategies for accessing seven-membered heterocycles like azepanes, which are often synthetically challenging to form directly. These methods leverage more readily available five- and six-membered rings.

Expansion of Aziridine (B145994) Ring Systems to Yield Azepanes

A highly effective strategy for synthesizing azepanes involves the ring expansion of substituted aziridines. jove.comnih.gov This method hinges on the generation of a bicyclic aziridinium (B1262131) ion intermediate. nih.govresearchgate.net The process typically starts with a chiral aziridine bearing a side chain with a leaving group, such as a tosylate. x-mol.com Intramolecular nucleophilic attack by the aziridine nitrogen displaces the leaving group, forming a strained, fused bicyclic aziridinium ion (e.g., 1-azoniabicyclo[4.1.0]heptane tosylate). jove.comnih.gov

This reactive intermediate then undergoes a subsequent ring-opening reaction upon attack by an external nucleophile. The regioselectivity of this attack is crucial; nucleophilic attack at the bridgehead carbon leads to the formation of the seven-membered azepane ring, while attack at the bridge carbon results in a six-membered piperidine (B6355638) ring. nih.govx-mol.com This approach allows for the stereospecific and regioselective synthesis of diversely substituted azepanes. jove.comnih.gov For example, the reaction of 4-(R)-[1-(R)-1-Phenylethyl)aziridin-2-yl]butyl 4-methylbenzenesulfonate (B104242) with sodium hydroxide (B78521) in 1,4-dioxane (B91453) yields (S)-1-[(R)-1-Phenylethyl]azepan-3-ol. nih.gov

Table 2: Azepane Synthesis via Aziridine Ring Expansion

Aziridine Precursor Nucleophile / Conditions Product Yield Reference
4-(R)-[1-(R)-1-Phenylethyl)aziridin-2-yl]butyl 4-methylbenzenesulfonate NaOH, 1,4-dioxane (S)-1-[(R)-1-Phenylethyl]azepan-3-ol 79% jove.comnih.gov
(R)-1-[(S)-1-(R)-1-phenylethyl)aziridin-2-yl]butane-1,4-diol (after tosylation) NaN3 (3R,4R)-3-Azido-1-[(R)-1-Phenylethyl]azepan-4-ol - jove.comnih.gov

Ring Expansion Methodologies Utilizing Piperidine Derivatives

Expanding a six-membered piperidine ring into a seven-membered azepane offers a direct route to this less common heterocycle. nih.gov One such methodology involves a palladium-catalyzed rearrangement of 2-alkenyl piperidines. nih.gov This two-carbon ring expansion proceeds under mild conditions and demonstrates a high tolerance for various functional groups. A key advantage of this method is its ability to proceed with high enantioretention, allowing for the direct synthesis of enantioenriched azepane systems from readily accessible chiral piperidines. nih.gov

Another strategy involves the reaction of N-Boc-protected cyclic enamines (1,2,3,4-tetrahydropyridines) with dihalocarbenes to form 7,7-dihalo-2-azabicyclo[4.1.0]heptane compounds. rsc.org After deprotection of the nitrogen, reductive amination with an aldehyde or ketone introduces a new substituent and simultaneously triggers the cleavage of the cyclopropane (B1198618) ring, leading to the formation of a functionalized, ring-expanded azepine derivative. rsc.org The stereoselectivity of these piperidine ring expansions can be excellent, providing diastereomerically pure azepane products. rsc.org

Mechanism-Based Ring Expansion for Azepane Ring Construction

The development of novel ring expansion reactions is often driven by a deep understanding of reaction mechanisms. A notable example is the photochemical dearomative ring expansion of nitroarenes to prepare complex azepanes. nih.gov This strategy, mediated by blue light at room temperature, centers on the conversion of a nitro group into a singlet nitrene. This highly reactive intermediate transforms the six-membered aromatic ring into a seven-membered azepine ring system. A subsequent hydrogenolysis step reduces the unsaturated ring to the corresponding azepane. nih.gov This two-step process provides access to functionalized azepanes from simple aromatic precursors.

Another mechanism-driven approach involves the electrocyclic ring-opening of bicyclic aminocyclopropane derivatives. rsc.org The reaction is thought to proceed via a concerted mechanism where the departure of a halide leaving group and the disrotatory cleavage of the cyclopropane ring occur simultaneously. The stereochemical outcome is dictated by the relative configuration of the substituents on the cyclopropane ring, demonstrating a high degree of mechanistic control over the final product structure. rsc.org

Elucidation of Reaction Mechanisms in this compound Synthesis

Understanding the intricate mechanisms of key chemical transformations is paramount for optimizing existing synthetic routes and designing new ones. This is particularly true for the stereocontrolled synthesis of complex molecules like this compound.

Detailed Mechanistic Investigations of Key Bond-Forming Steps

A critical bond-forming event in several syntheses of azepanes is the intramolecular cyclization of an N-substituted aziridine to form a bicyclic aziridinium ion. nih.govx-mol.com This step is an intramolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the aziridine acts as the nucleophile, attacking the carbon atom bearing a leaving group (e.g., a tosylate) at the end of a tethered alkyl chain. jove.com This process forms a new carbon-nitrogen bond, resulting in the creation of a strained, fused ring system (e.g., 1-azoniabicyclo[4.1.0]heptane). The formation and stability of this intermediate are influenced by factors such as the length of the alkyl chain, the nature of the substituents, and the solvent medium. nih.gov

The subsequent key step is the nucleophilic opening of this strained bicyclic aziridinium ion. This process releases the inherent ring strain. The reaction proceeds with high regio- and stereoselectivity. x-mol.com The mechanism involves the attack of an external nucleophile on one of the carbon atoms of the original aziridine ring. Theoretical calculations, such as semiempirical molecular orbital methods, have been used to investigate the regiochemistry and stereochemistry of these ring expansion processes, confirming that the pathway leading to the azepane product is often favored. rsc.org For instance, the attack on the bridgehead carbon of the 1-azoniabicyclo[4.1.0]heptane intermediate cleaves the C-N bond, expanding the ring to the seven-membered azepane skeleton in a controlled and predictable manner. x-mol.com

Analysis of Stereochemical Outcomes and Regioselectivity in Cyclization Reactions

The construction of the seven-membered azepane ring with precise control over stereochemistry and regioselectivity is a formidable challenge due to unfavorable entropic factors associated with forming medium-sized rings. rsc.org Modern synthetic strategies have overcome these hurdles through catalyst and substrate-controlled cyclization reactions, yielding specific isomers with high fidelity.

Key approaches to control stereochemical and regioselective outcomes include:

Organocatalyzed Domino Reactions: An enantioselective organocatalyzed domino synthesis has been developed, employing a temporary-bridge strategy to construct azepane moieties. rsc.org This approach utilizes an annulation of α-ketoamides with enals, leading to oxygen-bridged bicyclic intermediates. This strategy circumvents the difficulties of direct seven-membered ring formation and has been shown to produce azepane derivatives with high diastereo- and enantioselectivities (up to >95% de, >99% ee). rsc.org The rigid bridged structure allows for selective transformations to access optically active azepanols. rsc.org

Silyl-aza-Prins Cyclization: The silyl-aza-Prins cyclization of silyl (B83357) bis(homoallylic) amines with aldehydes provides an efficient route to trans-2,7-disubstituted azepanes with high yields and good to excellent diastereoselectivity. researchgate.net The outcome of this reaction is highly dependent on the Lewis acid catalyst employed. For instance, using Indium(III) chloride (InCl₃) selectively produces the desired azepane derivatives. In contrast, using Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as the catalyst can lead to the formation of tetrahydropyran (B127337) derivatives through a tandem Sakurai-Prins cyclization. researchgate.net

Selective Hydroxylation: The regio- and diastereoselective hydroxylation of protected tetrahydroazepine precursors is another critical method. researchgate.net For example, hydroboration of a silyl-protected azepine followed by oxidation can lead to a mixture of azepanols. The diastereoselectivity of this reaction is influenced by the steric bulk of the azepine ring, which directs the approach of the reagent. researchgate.net The stereochemical assignment of the resulting products is often confirmed using advanced NMR techniques like NOESY. researchgate.net

Rhodium-Catalyzed C-H Activation: A one-pot tandem reaction involving rhodium-catalyzed C-H activation and intramolecular amidation has been used to synthesize fused tricyclic systems containing an azepine ring, such as azepino[3,2,1-hi]indoles. This method demonstrates excellent regioselectivity, with the reaction's success being sensitive to the position of substituents on the indole (B1671886) and phenyl rings.

The following table summarizes these methodologies and their stereochemical outcomes.

Table 1: Methodologies for Stereoselective Azepane Synthesis

Synthetic Method Catalyst / Key Reagent Stereochemical Outcome Reference
Organocatalyzed Domino Reaction Chiral aminocatalyst High diastereoselectivity (>95% de), High enantioselectivity (>99% ee) rsc.org
Silyl-aza-Prins Cyclization InCl₃ High diastereoselectivity for trans-isomers researchgate.net
Diastereoselective Hydroxylation BH₃·SMe₂ Moderate diastereofacial selectivity (e.g., 4:1 dr) researchgate.net

Innovative Synthetic Techniques and Process Intensification

To meet the demands for efficient and sustainable chemical manufacturing, innovative techniques that intensify reaction processes have been applied to azepane synthesis. These methods often lead to shorter reaction times, higher yields, and simplified purification procedures.

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times through efficient and uniform heating. connectjournals.com In the synthesis of azepine derivatives, microwave-assisted methods have proven superior to conventional heating.

A notable example is the synthesis of 5H-dipyrido[4,3-b:3',4'-f]azepines via a double nucleophilic aromatic substitution (SₙAr) reaction. researchgate.net When conducted with conventional heating at 150 °C, the reaction required 24 hours. In contrast, under microwave irradiation at the same temperature, the reaction time was reduced to just 3 hours, representing an eight-fold acceleration while maintaining comparable yields. researchgate.net This protocol avoids the need for transition-metal catalysts, offering a more straightforward and potentially more economical synthetic route. researchgate.net Similarly, other studies have found that microwave-assisted synthesis of quinoline (B57606) derivatives, precursors for more complex systems, can provide excellent yields in shortened timeframes, particularly in solvent-free conditions. mdpi.com

The table below compares conventional and microwave-assisted synthesis for the production of an azepine derivative.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Azepine Derivative

Product Amine Reagent Method Time Yield Reference
4 2-Dimethylaminoethylamine Conventional 24 h 45% researchgate.net
4 2-Dimethylaminoethylamine Microwave 3 h 45% researchgate.net
5 3-Dimethylamino-1-propylamine Conventional 24 h 59% researchgate.net

| 5 | 3-Dimethylamino-1-propylamine | Microwave | 3 h | 61% | researchgate.net |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net This approach enhances atom economy, reduces waste, and simplifies synthetic procedures by eliminating the need to isolate intermediates. researchgate.netdntb.gov.ua

Several MCRs have been developed for the assembly of azepane scaffolds and related fused systems:

Hantzsch-Type Reaction: A novel Hantzsch-type MCR has been utilized to synthesize azepine spiro[4.6]-γ-lactams in a one-pot process. researchgate.netrsc.org This reaction provides a facile route to complex structures containing both five- and seven-membered rings. rsc.org

Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction is a cornerstone of MCR chemistry. An enantioselective Ugi-4CR has been employed to generate chiral adducts, which then undergo an enantiospecific gold-catalyzed cyclization to access chiral azepinoindole frameworks. researchgate.net This sequence demonstrates the power of combining MCRs with subsequent cyclizations to rapidly build complex, stereodefined heterocyclic systems.

Domino Reactions for Fused Systems: A one-pot, three-component domino reaction has been developed for synthesizing polycyclic pyrrolidine-fused spirooxindoles under catalyst-free conditions, showcasing a green and sustainable approach. researchgate.net While not directly forming a simple azepane, these complex domino processes highlight the potential of MCRs to construct intricate scaffolds that include seven-membered rings in a single, efficient step. researchgate.netdoi.org

These MCR strategies represent a significant step forward in the efficient construction of the azepane core and its derivatives, offering rapid access to structurally diverse compound libraries.

Table 3: Multicomponent Reactions for Azepane-Related Scaffolds

MCR Type Key Reactants Resulting Scaffold Reference
Hantzsch-Type Reaction Glycine, other components Azepine spiro[4.6]-γ-lactam rsc.org
Ugi-4CR / Cyclization Isocyanide, amine, aldehyde, carboxylic acid Chiral Azepinoindole researchgate.net

Strategic Applications of S Azepan 4 Ol in Advanced Organic Synthesis

Utility of (S)-Azepan-4-ol as a Chiral Building Block

Chiral building blocks are essential components in stereoselective organic synthesis, serving as starting materials, resolving agents, or chiral auxiliaries to construct complex molecules with precise stereochemical control. cymitquimica.com this compound fits this role perfectly, offering a pre-defined stereocenter within a versatile heterocyclic framework.

The use of enantiopure starting materials is a cornerstone of modern synthetic strategy, allowing for the streamlined preparation of single-enantiomer products. This compound serves as an ideal starting point for the synthesis of complex aza-seven-membered rings. Its defined stereochemistry at the C4 position is critical for building molecules with multiple, specific stereocenters, which is often a prerequisite for desired biological activity.

Methodologies such as organocatalyzed domino reactions have been developed to access optically active azepane derivatives, demonstrating the high value placed on such chiral synthons. rsc.org For instance, temporary-bridge strategies can yield optically active azepanol derivatives from acyclic precursors, creating multiple stereogenic centers with high selectivity. rsc.org Similarly, the ring-expansion of enantiopure aziridines provides an effective route to asymmetrically substituted azepanes, showcasing a synthetic strategy where the chirality of the starting material is transferred to the final heterocyclic product. jove.comresearchgate.net These established principles underscore the potential of this compound as a foundational element for constructing more elaborate and functionally diverse molecules, such as alkaloids or other complex natural product analogs. researchgate.net

The inherent chirality of this compound plays a crucial role in directing the stereochemical outcome of subsequent chemical transformations. The existing stereocenter at C4 can influence the facial selectivity of reactions at other positions on the azepane ring, leading to the stereospecific formation of advanced intermediates.

For example, nucleophilic attack on bicyclic aziridinium (B1262131) ions, formed from chiral precursors, can proceed in a highly regio- and stereoselective manner to yield substituted piperidines and azepanes. jove.comresearchgate.net This highlights how a stereocenter can control ring-opening reactions to produce optically pure azaheterocycles. researchgate.net Applying this concept, the hydroxyl and secondary amine functionalities of this compound can be selectively modified. The hydroxyl group can be transformed into other functional groups or used as a directing group for reactions such as diastereoselective hydroboration on an unsaturated analogue, while the nitrogen can be functionalized via alkylation or acylation. researchgate.net Each of these transformations would proceed with a degree of stereocontrol dictated by the C4-hydroxyl group, making this compound a valuable intermediate for synthesizing a library of diversely functionalized, optically active azepane derivatives.

Application as an Enantiopure Starting Material for Complex Organic Molecules

Role in Medicinal Chemistry Scaffolds and Drug Discovery

The azepane ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in small-molecule drugs and bioactive compounds. researchgate.netnih.gov Its unique conformational properties allow it to present substituents in a well-defined three-dimensional arrangement, facilitating precise interactions with enzyme active sites and receptors. rsc.org this compound provides this valuable scaffold in an enantiomerically pure form, which is critical for optimizing pharmacological activity and reducing potential off-target effects.

The azepane core is a key feature in a wide array of molecules designed for therapeutic applications. nih.gov Its incorporation is often central to achieving the desired biological effect, from targeting neurological disorders to inhibiting cancer-related enzymes. chemimpex.comresearchgate.net Researchers have synthesized and evaluated numerous azepane-containing compounds, demonstrating the scaffold's versatility. For example, some azepane derivatives have been investigated as inhibitors of monoamine transporters, while others form the core of potent anti-inflammatory agents or enzyme inhibitors. researchgate.netunibe.chscialert.net The synthesis of these molecules often relies on the availability of functionalized azepane intermediates like azepan-4-ol (B112581). chemimpex.com

Compound Class/ExampleBiological Target/ActivityReference
N-Benzylated Bicyclic AzepaneInhibitor of norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters; σ-1R inhibitor unibe.ch
3-Sulfonamide Benzoate Azepane DerivativesInhibitors of Carbonic Anhydrase IX (CAIX), a cancer-related enzyme researchgate.net
5-(2-(Azepan-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneAnti-inflammatory and analgesic activity scialert.net
2-(4-(6-(Azepan-1-yl) hexyloxy) phenyl)-6-methyl-4H-chromen-4-oneLead structure for multi-target anti-Alzheimer's disease drug development (AChE/BuChE inhibitor) nih.gov

A pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The rigid, yet flexible, seven-membered ring of this compound serves as an excellent foundational scaffold for developing novel pharmacophores. lifechemicals.commdpi.com By systematically modifying the hydroxyl and amine groups, medicinal chemists can explore the chemical space around the azepane core to optimize interactions with a specific biological target.

Recent research has shown that exploring even simple, previously unexploited chemical scaffolds can lead to the discovery of potent new drugs. unibe.ch For example, a screening campaign based on novel bicyclic azepanes identified a potent inhibitor of monoamine transporters, suggesting its potential for treating neuropsychiatric disorders. unibe.ch This highlights the power of using unique scaffolds like those derived from this compound to generate new intellectual property and discover molecules with novel mechanisms of action. The development of azepane-based compounds as inhibitors for targets like carbonic anhydrase IX in cancer therapy further illustrates how this core structure can be elaborated into a successful pharmacophore. researchgate.net

Beyond its direct incorporation as a core scaffold, this compound is a valuable synthetic intermediate in the multi-step preparation of pharmaceutical lead compounds and their analogs. chemimpex.com A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties.

The synthesis of marketed drugs often involves key intermediates that provide a core structural element. For instance, 1-Methylhexahydroazepin-4-one, a closely related ketone, is a key intermediate in the synthesis of Azelastine hydrochloride, an antihistamine drug. homesunshinepharma.com Similarly, the dibenzo[b,f]azepine ring system is central to the antiepileptic drug eslicarbazepine (B1671253) acetate, underscoring the pharmaceutical relevance of the azepine core. rsc.orgrsc.org this compound, with its functional handles and defined stereochemistry, is positioned to be an important intermediate for creating libraries of analog compounds during the lead optimization phase of drug discovery, allowing for systematic structure-activity relationship (SAR) studies.

Development of Novel Pharmacophores Derived from this compound

Diversification and Functionalization via Derivatization of this compound

The derivatization of this compound is a key strategy for modulating its physicochemical properties and biological activity. The amine and hydroxyl groups serve as primary handles for functionalization, allowing for independent or simultaneous modification to achieve desired molecular architectures.

The secondary hydroxyl group in this compound is a versatile functional group that can undergo a variety of transformations to introduce new functionalities. These modifications are crucial for altering polarity, steric bulk, and the potential for hydrogen bonding. Common derivatization strategies include etherification, esterification, and conversion to a leaving group for subsequent nucleophilic substitution.

One common transformation is silylation, which protects the hydroxyl group and increases the molecule's volatility for analyses like gas chromatography. tcichemicals.com Reagents such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form a trimethylsilyl (B98337) (TMS) ether. chromatographyonline.com Acylation is another prevalent modification, forming esters that can act as prodrugs or introduce specific functionalities. chromatographyonline.com The use of acylating agents with aromatic chromophores can also aid in detection during liquid chromatography. greyhoundchrom.com

Furthermore, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which transforms it into an excellent leaving group. This activation paves the way for SN2 reactions, allowing the introduction of a wide array of nucleophiles (e.g., azides, cyanides, halides) at the C4 position with inversion of stereochemistry, providing access to a diverse set of C4-substituted azepane derivatives.

Table 1: Representative Transformations of the Hydroxyl Group
Reagent ClassSpecific Reagent ExampleResulting Functional GroupPrimary Purpose
Silylating AgentsN,O-Bis(trimethylsilyl)acetamide (BSA)Trimethylsilyl Ether (-OSi(CH₃)₃)Protection, Increased Volatility tcichemicals.comchromatographyonline.com
Acylating AgentsBenzoyl ChlorideBenzoate Ester (-OC(O)Ph)Introduction of Chromophore, Prodrug Strategy greyhoundchrom.com
Acylating AgentsAcetic AnhydrideAcetate Ester (-OC(O)CH₃)Modulation of Polarity and Bioactivity
Sulfonylating Agentsp-Toluenesulfonyl Chloride (TsCl)Tosylate Ester (-OTs)Activation for Nucleophilic Substitution

The secondary amine of the azepane ring is another key site for diversification. N-alkylation and N-acylation are fundamental strategies to introduce substituents that can profoundly influence a molecule's properties, including its basicity, lipophilicity, and interaction with biological targets.

N-alkylation can be achieved through various methods, including reaction with alkyl halides or reductive amination with aldehydes or ketones. Research has shown that N-alkylation can significantly impact biological activity. For instance, N-benzylation of certain fused azepane systems resulted in potent inhibitors of monoamine transporters, demonstrating the critical role of the N-substituent in receptor binding. acs.org

N-acylation, typically performed using acid chlorides or anhydrides, converts the amine into an amide. This transformation removes the basicity of the nitrogen atom and introduces a planar, hydrogen-bond-accepting amide group, which can be crucial for establishing specific interactions within a biological target's binding site. The synthesis of new dibenzo[b,f]azepine derivatives often involves the acylation of the azepine nitrogen with various carbonyl chlorides. lew.ro These strategies are foundational in medicinal chemistry for fine-tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds. researchgate.net

Beyond functionalization at the nitrogen and oxygen atoms, modifications to the seven-membered azepane ring itself are critical for comprehensive structure-activity relationship (SAR) studies. The conformational flexibility of the azepane ring is a defining characteristic that influences its biological activity. lifechemicals.com Introducing substituents onto the carbon framework of the ring can constrain its conformation, biasing it towards a specific shape that may be more favorable for binding to a target. lifechemicals.com

SAR studies have explored replacing other heterocyclic rings, like piperidine (B6355638), with an azepane moiety. In one study on P2Y14 receptor antagonists, replacing a piperidine ring with an azepane ring resulted in analogues with high affinity, highlighting the azepane scaffold's utility as a bioisostere. nih.gov Further exploration involved creating fused bicyclic systems to reduce conformational flexibility and explore new chemical space. For example, the synthesis of novel cis-fused and trans-fused bicyclic azepanes has been undertaken to probe the structural requirements for neuropharmacological activity. acs.org Such modifications are essential in drug design to optimize potency and selectivity. lifechemicals.com

Table 2: Ring Modifications and Their Impact on SAR
Modification StrategyExampleObserved Outcome/PurposeReference
Bioisosteric ReplacementReplacing a piperidine ring with an azepane ring in P2Y₁₄R antagonists.Resulted in compounds with high receptor affinity (~10 nM). nih.gov
Ring FusionSynthesis of cis-fused pyrrolidinocyclohexane leading to a bicyclic azepane.N-benzylated analogue showed potent inhibition of monoamine transporters. acs.org
Introduction of SubstituentsAttaching various functional groups to the carbon backbone of the azepane ring.Biases ring conformation to influence bioactivity. lifechemicals.com
Ring ExpansionSynthesis of azepines from smaller ring precursors.Access to diverse seven-membered heterocyclic scaffolds. researchgate.net

Nitrogen Alkylation and Acylation Strategies

Emerging Applications in Material Science and Agrochemical Development

While the primary focus for azepane derivatives has been in medicinal chemistry, the unique structural and chemical properties of this compound and its derivatives make them attractive for applications in material science and agrochemical research. chemimpex.com

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it a suitable monomer or additive for creating advanced polymers. chemimpex.com These functional groups can participate in step-growth polymerization reactions. For instance, the amine can react with carboxylic acids or their derivatives to form polyamides, while the hydroxyl group can react with isocyanates to form polyurethanes or with acids to form polyesters.

The incorporation of the azepane moiety into a polymer backbone can impart unique properties. The cyclic structure can enhance thermal stability and rigidity, while the nitrogen atom can introduce sites for pH-responsiveness or metal coordination. Chiral polymers synthesized from this compound could find applications as stationary phases in chiral chromatography or as asymmetric catalysts. rsc.org The use of azepane-related structures in polymers is an area of growing interest for developing materials with specialized functions. europa.eu

In the field of coatings and adhesives, strong interaction with the substrate is paramount. The functional groups of this compound are well-suited for this purpose. The hydroxyl group can form strong hydrogen bonds with surfaces and can covalently bond with components of various resin systems, such as epoxides or polyurethanes. chemimpex.com This makes it a potentially valuable additive or adhesion promoter.

When incorporated into a coating formulation, the azepane derivative can enhance cross-linking density, improving the mechanical properties and chemical resistance of the cured film. In adhesives, its inclusion can improve bond strength and durability. europa.eu The use of silane-functionalized derivatives, which could be prepared from this compound, is a known strategy for creating curable compositions for high-performance sealants and adhesives. google.com Furthermore, related azepine derivatives have been noted for their potential use in agrochemical formulations, suggesting a possible role for functionalized azepanols in developing more effective pesticides or herbicides. chemimpex.com

Exploration in Agrochemical Formulations and Related Research

The structural attributes of this compound, particularly its seven-membered heterocyclic scaffold, have prompted investigations into its potential as a building block for novel agrochemical agents. While its application in this sector is less documented than in pharmaceuticals, the azepane core is present in various biologically active molecules, suggesting its utility in the development of new pesticides and herbicides. Research in this area focuses on leveraging the compound's stereochemistry and functional group to create derivatives with desirable activities for crop protection.

The primary role of this compound in an agrochemical context is as a chiral intermediate. The synthesis of complex agrochemicals often requires precise control over the three-dimensional arrangement of atoms to ensure high efficacy and selectivity, as well as to meet stringent regulatory standards. The hydroxyl group and the secondary amine within the azepane ring of this compound offer versatile handles for synthetic modification, allowing for the introduction of various pharmacophores and toxophores known to be effective in pest and weed control.

General supplier information indicates that azepan-4-ol and its derivatives can be utilized in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides. The inherent properties of the azepane structure are considered potentially beneficial for applications in agrochemicals. Some research has highlighted that certain azepine derivatives exhibit pesticidal and herbicidal activities.

Although specific, publicly available research detailing the direct synthesis of commercialized agrochemicals from this compound is limited, the broader class of azepane derivatives has been explored for such purposes. For instance, various heterocyclic compounds containing the azepane ring have been investigated for their biological activities. These explorations provide a basis for the rational design of new agrochemical candidates derived from this compound. The focus of such research is often on creating libraries of related compounds to screen for potent and selective activity against specific agricultural pests or weeds.

Advanced Characterization and Computational Studies of S Azepan 4 Ol and Its Derivatives

Spectroscopic Analysis for Rigorous Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure, configuration, and conformation of (S)-Azepan-4-ol. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography provides a complete picture of the molecule's architecture.

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and dynamics of organic molecules. For this compound, both ¹H and ¹³C NMR are fundamental for confirming the connectivity and stereochemistry.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the azepane ring. The chemical shift of C4 would be significantly influenced by the attached hydroxyl group. carlroth.com

Table 1: Representative ¹H and ¹³C NMR Data for an Azepan-4-ol (B112581) Scaffold Note: This data is representative for the azepan-4-ol core and chemical shifts can vary based on solvent, concentration, and N-substitution.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
2~45-50~2.8-3.2m-
3~30-35~1.7-2.0m-
4~65-70~3.8-4.1m-
5~30-35~1.7-2.0m-
6~25-30~1.5-1.8m-
7~45-50~2.8-3.2m-

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision, which in turn confirms its elemental composition. The molecular formula of this compound is C₆H₁₃NO. Using HRMS, the measured monoisotopic mass can be compared to the calculated theoretical mass, with a deviation of less than 5 ppm considered a definitive confirmation of the molecular formula. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of this compound, identifying any impurities or byproducts from its synthesis, and monitoring the progress of reactions involving this compound. doi.orgthermofisher.com In the context of its derivatives, LC-MS/MS can be used to study their metabolic stability or to identify isomers, which may possess very similar physicochemical properties but different retention times. scholaris.caresearchgate.netlut.fi

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₆H₁₃NO
Calculated Monoisotopic Mass115.09971 Da
Observed Mass [M+H]⁺Typically within ± 5 ppm of 116.1070
Ionization ModeElectrospray Ionization (ESI) or APCI

Data sourced from PubChem (CID 5149746). nih.gov

While NMR provides information on the solution-state conformation, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state structure, including the absolute configuration of chiral centers and the precise geometry of the molecule. scholaris.cajst.go.jp For this compound or its crystalline derivatives, X-ray analysis would definitively confirm the (S)-configuration at the C4 position. nih.gov

Furthermore, crystallographic data provides detailed insights into the preferred conformation of the azepane ring in the solid state, including bond lengths, bond angles, and torsion angles. whiterose.ac.ukrsc.org Studies on related azepane derivatives have shown that the seven-membered ring frequently adopts twist-boat or distorted chair conformations in the crystal lattice to minimize steric strain. This information is crucial for validating computational models and understanding intermolecular interactions, such as hydrogen bonding, within the crystal packing.

Table 3: Illustrative Crystallographic Parameters for an Azepane Derivative Note: This table represents typical data obtained from an X-ray crystallographic study of a substituted azepane.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.61
b (Å)15.23
c (Å)20.15
β (°)95.5
Volume (ų)2625
Z4
R-factor< 0.05

High-Resolution Mass Spectrometry (HRMS) and LC-MS for Molecular Confirmation

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental data, offering deep insights into the structure, energetics, and reactivity of molecules.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict its geometric parameters, vibrational frequencies, and electronic properties. beilstein-journals.org

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The energy and distribution of the HOMO indicate regions of the molecule susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. For azepane derivatives, DFT calculations have been used to understand the influence of different substituents on the electronic properties and reaction pathways. nih.govrsc.org These studies help in rationalizing observed regioselectivity and stereoselectivity in reactions involving the azepane ring.

The seven-membered azepane ring is highly flexible and can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov Understanding the relative stability of these conformers and the energy barriers for their interconversion is crucial, as the biological activity of azepane-containing molecules can be dependent on a specific conformation. acs.org

Computational conformational analysis, often using DFT or other high-level ab initio methods, can map the potential energy surface of this compound. researchgate.net These calculations can determine the global minimum energy conformation and the relative energies of other stable conformers. The position of the hydroxyl group (axial vs. equatorial) and the orientation of the nitrogen lone pair significantly influence the conformational equilibrium. Research indicates that for many substituted azepanes, twist-chair (TC) or twist-boat (TB) conformations are often energetically favored over true chair (C) or boat (B) forms.

Table 4: Calculated Relative Energies of Representative Azepane Ring Conformations Note: The relative energies are illustrative and can change based on the level of theory, basis set, and substitution pattern.

ConformationRelative Energy (kcal/mol)Key Features
Twist-Chair (TC)0.0 (Global Minimum)Low torsional and angle strain
Chair (C)~0.5 - 2.5Often a transition state or shallow minimum
Twist-Boat (TB)~1.0 - 4.0Multiple low-energy forms possible
Boat (B)~2.0 - 5.0Typically higher in energy due to eclipsing interactions

Molecular Docking Simulations to Predict Ligand-Target Interactions for Derived Bioactive Molecules

Molecular docking is a computational technique extensively utilized to predict the binding orientation and affinity of a ligand to a specific target protein. eu-jr.eu This in-silico method is crucial in the early stages of drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions, thereby guiding the synthesis of more potent and selective derivatives. For bioactive molecules derived from the this compound scaffold, molecular docking simulations have been instrumental in elucidating their mechanism of action at a molecular level.

Researchers have applied docking studies to understand how azepanone derivatives, which are structurally related to this compound, interact with the active sites of various enzymes. For instance, in the development of inhibitors for neurodegenerative diseases like Alzheimer's, docking simulations have been performed on azepanone derivatives targeting cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net These studies help to visualize the binding poses and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the enzyme's active site. researchgate.netmdpi.com

One notable study focused on a series of methyl-substituted azepan-3-one (B168768) based inhibitors of Cathepsin K, an enzyme implicated in bone resorption. researchgate.net Molecular docking was used to compare the bound conformations of different stereoisomers and to rationalize their varied inhibitory potencies. The simulations revealed that the orientation of the azepanone core and its substituents within the enzyme's active site significantly influences binding affinity. For example, the docking of a potent inhibitor, relacatib (B1679260) (SB-462795), showed its azepanone ring adopting a specific conformation that allows for optimal interactions with hydrophobic pockets and key residues in the Cathepsin K active site. researchgate.net These computational insights are consistent with in vitro activity data and provide a rationale for the observed structure-activity relationships (SAR). researchgate.net

The general workflow for such a study involves preparing the three-dimensional structures of both the target protein (often obtained from a protein data bank like PDB) and the ligands (the this compound derivatives). eu-jr.eu The docking software then calculates the most favorable binding poses based on a scoring function that estimates the binding energy. The results guide medicinal chemists in designing new derivatives with improved affinity and selectivity for the target. eu-jr.eu

Derivative ClassBiological TargetPredicted Key InteractionsReference
Methyl-substituted azepanonesCathepsin KHydrophobic interactions with active site pockets; specific orientation of the azepanone core. researchgate.net
Azepanone derivativesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Interactions with active site residues, validated by STD-NMR studies. researchgate.net
4,4′-Bis(β-azepan-propinoyl)-biphenylAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Binding within the enzyme active site, correlating with in vitro inhibitory activity. mdpi.com
Isosteviol-azepane derivativesCyclin-dependent kinase 2 (CDK2)/Cyclin AHydrogen bonds and hydrophobic interactions with key residues in the ATP-binding pocket. mdpi.com

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for the analysis and purification of chiral compounds like this compound and its derivatives. Given that the biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even harmful, methods to determine chemical purity and enantiomeric purity are critical. semanticscholar.org Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. wikipedia.org A sample that is 100% one enantiomer has an ee of 100%, whereas a racemic mixture (50:50 of both enantiomers) has an ee of 0%. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic method used for both the analysis and purification of compounds. warwick.ac.uk It is widely employed in the context of this compound and its derivatives for assessing purity, determining enantiomeric excess, and for isolating desired compounds on a larger scale (preparative HPLC). chemimpex.comsichem.de

Analytical HPLC: In an analytical setting, the goal is to obtain high-resolution separations to accurately quantify the components of a mixture. warwick.ac.uk For achiral purity analysis of this compound derivatives, reversed-phase HPLC is commonly used. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. lcms.cz Purity is typically determined by integrating the peak area of the main compound and expressing it as a percentage of the total area of all peaks in the chromatogram. chemimpex.com

Determining the enantiomeric excess (ee) requires a chiral separation method. Chiral HPLC is the most common technique for this purpose. semanticscholar.orgnumberanalytics.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to different retention times and thus their separation. mdpi.com Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com The enantiomeric excess is calculated from the peak areas of the two separated enantiomers. wikipedia.org

Preparative HPLC: The objective of preparative HPLC is to isolate and purify a specific compound from a mixture. warwick.ac.uk While the principles are the same as analytical HPLC, preparative HPLC uses larger columns, higher flow rates, and larger sample injection volumes to maximize throughput. warwick.ac.uklcms.cz This technique is crucial when a highly pure sample of an this compound derivative is needed for further studies, such as biological assays or structural elucidation. For instance, when a synthesis results in a mixture of diastereomers, preparative HPLC can be used to separate them, yielding isomerically pure compounds. researchgate.net The separation of enantiomers is a particularly important application, allowing for the isolation of the desired enantiomer from a racemic or enriched mixture. sichem.de

ApplicationHPLC ModeStationary Phase (Column)Typical Mobile PhasePurposeReference
Purity AnalysisReversed-Phase (RP-HPLC)C18 or similar nonpolar phaseAcetonitrile/Water or Methanol/Water gradientsTo determine the chemical purity of a synthesized compound. researchgate.netlcms.cz
Enantiomeric Excess (ee) DeterminationChiral HPLCChiral Stationary Phase (CSP), e.g., polysaccharide-basedHexane/Ethanol or other non-polar/polar mixturesTo separate and quantify enantiomers to determine optical purity. numberanalytics.commdpi.com
Diastereomer SeparationNormal or Reversed-Phase HPLCSilica Gel (Normal Phase) or C18 (Reversed-Phase)Varies based on compound polarity (e.g., EtOH/hexane)To separate diastereomeric mixtures into pure isomers. researchgate.net
Preparative PurificationPreparative RP-HPLCLarger particle size C18Scaled-up gradient from analytical methodTo isolate gram-to-kilogram quantities of a pure compound. warwick.ac.ukoapi.int

Future Directions and Research Opportunities in S Azepan 4 Ol Chemistry

Exploration of Unexplored Synthetic Pathways and Novel Reactivity

The development of new, efficient, and stereoselective methods for the synthesis of (S)-Azepan-4-ol and its derivatives is a continuous challenge for organic chemists. researchgate.net Current strategies often rely on ring-closing or ring-expansion reactions. researchgate.net Future research could focus on the following areas:

Novel Ring-Expansion Strategies: While methods like the deconstructive functionalization of saturated heterocycles exist, exploring new modes of single-atom insertion for ring expansion could provide more direct and efficient routes to the azepane core. researchgate.net

Asymmetric C-H Functionalization: Direct, enantioselective functionalization of the azepane ring C-H bonds would offer a powerful and atom-economical approach to introduce molecular complexity. This would bypass the need for pre-functionalized starting materials.

Photoredox and Electrochemical Methods: The application of modern synthetic techniques like photoredox and electrochemical catalysis could unlock novel reactivity patterns for azepane synthesis and functionalization, potentially leading to milder and more sustainable processes.

The inherent reactivity of the hydroxyl group in this compound makes it a prime candidate for a variety of chemical transformations. chemimpex.com Investigating its participation in previously unexplored reaction cascades could lead to the discovery of novel molecular architectures.

Discovery of Novel Applications in Asymmetric Synthetic Methodologies

The chiral nature of this compound makes it an attractive scaffold for the development of new catalysts and chiral auxiliaries for asymmetric synthesis.

Organocatalysis: Derivatives of this compound could be employed as organocatalysts in a range of asymmetric transformations. researchgate.net For instance, the development of novel prolinol-type catalysts derived from this compound could be explored for reactions like asymmetric aldol (B89426) or Michael additions.

Ligands for Transition Metal Catalysis: The nitrogen and oxygen atoms of this compound can act as coordination sites for transition metals. Designing and synthesizing chiral ligands based on the this compound framework could lead to highly effective catalysts for a variety of asymmetric reactions, including hydrogenations, cross-couplings, and C-H activations.

Chiral Auxiliaries: this compound can be utilized as a chiral auxiliary to control the stereochemical outcome of reactions. Further exploration of its application in diastereoselective reactions could provide reliable methods for the synthesis of complex, enantioenriched molecules.

A notable example of the potential in this area is the use of a chiral Cu(II) complex for the asymmetric synthesis of Fmoc-L-γ-carboxyglutamic acid, which was inspired by the structure of a naturally occurring metalloprotein. acs.org This highlights the potential for bio-inspired design in developing new applications for this compound derivatives.

Development of Next-Generation Azepane-Based Scaffolds for Advanced Applications

The azepane ring is a common feature in many approved drugs, highlighting its pharmaceutical relevance. nih.gov The development of novel, structurally diverse azepane-based scaffolds derived from this compound is a promising avenue for drug discovery and materials science. nih.govchemimpex.com

Fused and Bridged Bicyclic Systems: The synthesis of novel fused and bridged bicyclic systems containing the azepane core can lead to the discovery of scaffolds with unique three-dimensional shapes and improved physicochemical properties. acs.org An N-benzylated azepane has already shown potential as a potent inhibitor of monoamine transporters. acs.org

Spirocyclic Azepanes: The construction of spirocyclic systems incorporating the this compound moiety could generate novel chemical entities with interesting biological activities.

Peptidomimetics and Iminocyclitols: The azepane scaffold can serve as a template for the design of peptidomimetics and iminocyclitols, which are classes of molecules with significant therapeutic potential. beilstein-journals.org Olefin metathesis reactions have been shown to be a key transformation in the synthesis of azepane-based iminocyclitols. beilstein-journals.org

The following table summarizes some advanced azepane-based scaffolds and their potential applications:

Scaffold TypePotential ApplicationsKey Synthetic Strategies
Fused Bicyclic AzepanesCNS disorders, Pain managementIntramolecular cyclizations, Ring-closing metathesis
Bridged Bicyclic AzepanesIon channel modulationDiels-Alder reactions, Bridging reactions
Spirocyclic AzepanesAnticancer agents, Enzyme inhibitorsSpirocyclization reactions
Azepane-based PeptidomimeticsProtease inhibitors, Receptor antagonistsSolid-phase synthesis, Amino acid coupling
Azepane-based IminocyclitolsAntiviral agents, Glycosidase inhibitorsOlefin metathesis, Asymmetric dihydroxylation

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research and drug discovery. nih.gov The integration of these computational tools can significantly accelerate progress in the field of this compound chemistry.

Predictive Modeling: AI and ML algorithms can be trained on existing data to predict the properties and activities of novel this compound derivatives. nih.gov This can help prioritize synthetic targets and reduce the time and cost associated with experimental screening.

De Novo Design: Generative AI models can be used to design novel azepane-based scaffolds with desired properties. arxiv.org These models can explore vast chemical spaces to identify promising new drug candidates or materials.

Reaction Prediction and Optimization: AI tools can assist in the discovery of new synthetic routes and the optimization of reaction conditions for the synthesis of this compound and its derivatives. For example, AiZynthfinder has been used to successfully propose a synthetic route for a fused azepane. acs.org

Structure-Activity Relationship (SAR) Studies: ML can be employed to analyze complex SAR data and identify the key structural features responsible for the biological activity of azepane derivatives. nih.gov This knowledge can then be used to guide the design of more potent and selective compounds.

The development of platforms like Aurigene.AI, which combine physics-based simulations with generative and predictive AI models, will be instrumental in advancing research in this area. aurigeneservices.com The use of large, curated databases will be crucial for the training and validation of these models. nih.govaurigeneservices.com

The future of this compound chemistry is bright, with numerous opportunities for innovation and discovery. By embracing new synthetic methodologies, exploring novel applications, designing advanced scaffolds, and leveraging the power of artificial intelligence, researchers can continue to unlock the full potential of this versatile chiral building block.

Q & A

Q. How to address discrepancies in reported melting points for this compound across literature sources?

  • Methodological Answer : Re-measure using differential scanning calorimetry (DSC) with controlled heating rates. Compare polymorphs via PXRD and assess hygroscopicity. Publish full experimental details (sample preparation, calibration standards) to enable cross-validation .

Key Recommendations

  • Experimental Design : Use factorial designs (e.g., DOE) to optimize synthesis and characterization .
  • Data Presentation : Follow journal guidelines (e.g., Beilstein J. Org. Chem.) for tables, figures, and reproducibility .
  • Ethical Compliance : Document IRB approvals and data anonymization protocols for biological studies .

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(S)-Azepan-4-ol

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